5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but it has been modified to include a fluorine atom and a phenylethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine typically involves multiple steps, starting from uridine. The key steps include the introduction of the fluorine atom and the phenylethyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The phenylethyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and large-scale batch reactors for the Friedel-Crafts acylation. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition can lead to the disruption of DNA replication and RNA transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also targets thymidylate synthase.
Doxifluridine: Another nucleoside analog with similar properties and applications.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil in the body.
Uniqueness
5’-Deoxy-5’-fluoro-3-(2-oxo-2-phenylethyl)uridine is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the phenylethyl group, in particular, may enhance its ability to penetrate cell membranes and increase its stability in biological systems.
Properties
CAS No. |
918814-99-0 |
---|---|
Molecular Formula |
C17H17FN2O6 |
Molecular Weight |
364.32 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17FN2O6/c18-8-12-14(23)15(24)16(26-12)19-7-6-13(22)20(17(19)25)9-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |
InChI Key |
ZISFVPBOOVCVCY-DTZQCDIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.